molecular formula C7H5BrF2O B2652467 3-Bromo-2,4-difluorobenzyl alcohol CAS No. 1499465-33-6

3-Bromo-2,4-difluorobenzyl alcohol

Cat. No.: B2652467
CAS No.: 1499465-33-6
M. Wt: 223.017
InChI Key: VRPCOBYSNDSKIJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4-difluorobenzyl alcohol typically involves the bromination and fluorination of benzyl alcohol derivatives. One common method is the bromination of 2,4-difluorobenzyl alcohol using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The product is typically purified through distillation or recrystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,4-difluorobenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine and fluorine substituents can be reduced under specific conditions to yield different products.

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH3)

Major Products:

    Oxidation: 3-Bromo-2,4-difluorobenzaldehyde, 3-Bromo-2,4-difluorobenzoic acid

    Reduction: 3-Bromo-2,4-difluorotoluene

    Substitution: 3-Methoxy-2,4-difluorobenzyl alcohol

Scientific Research Applications

3-Bromo-2,4-difluorobenzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-difluorobenzyl alcohol depends on its specific application. In biochemical assays, it may interact with enzymes or other proteins, altering their activity or function. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to molecular targets, affecting the overall biochemical pathways involved .

Comparison with Similar Compounds

  • 4-Bromo-2,3-difluorobenzyl alcohol
  • 2,3-Difluorobenzyl alcohol
  • 4-Bromo-2,6-difluorobenzyl alcohol

Comparison: 3-Bromo-2,4-difluorobenzyl alcohol is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity in substitution and oxidation reactions, making it suitable for specific applications in organic synthesis and research .

Properties

IUPAC Name

(3-bromo-2,4-difluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPCOBYSNDSKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CO)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1499465-33-6
Record name 3-Bromo-2,4-difluorobenzyl alcohol
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